7-Bromo-3-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzo[b]thiophenes, which are characterized by a benzene ring fused to a thiophene ring. This compound is notable for its halogen substituents, specifically a bromine atom at the 7-position and a chlorine atom at the 3-position of the benzo[b]thiophene structure. The chemical formula for 7-bromo-3-chlorobenzo[b]thiophene is , and it has a molecular weight of approximately 243.56 g/mol. The presence of halogen atoms in its structure contributes to its chemical reactivity and potential biological activity, making it an interesting subject of study in organic chemistry and medicinal chemistry.
These reactions are significant for synthesizing various derivatives that may exhibit enhanced biological activities or different chemical properties .
Compounds related to 7-bromo-3-chlorobenzo[b]thiophene have been investigated for their biological activities, particularly in pharmacology. For instance, derivatives of benzo[b]thiophenes have shown antifungal properties, with some acting as key intermediates in synthesizing antifungal agents such as Sertaconazole. The presence of halogen atoms typically enhances the lipophilicity and biological activity of these compounds, making them effective against various fungal infections .
Several synthetic methods have been developed for producing 7-bromo-3-chlorobenzo[b]thiophene:
7-Bromo-3-chlorobenzo[b]thiophene serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are explored for their potential use as:
The interactions of 7-bromo-3-chlorobenzo[b]thiophene with biological targets are an area of active research. Studies often focus on:
These studies are crucial for developing more effective therapeutic agents based on this compound.
Several compounds share structural similarities with 7-bromo-3-chlorobenzo[b]thiophene. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
3-Chlorobenzo[b]thiophene | Lacks bromine substituent | Exhibits antifungal activity |
7-Chloro-3-methylbenzo[b]thiophene | Methyl group at position 3 | Used in various synthetic applications |
5-Bromo-2-chlorobenzo[b]thiophene | Different halogen positions | Potentially different biological activities |
2-Bromo-7-chlorobenzo[b]thiophene | Bromine at position 2 | Exhibits unique reactivity patterns |
The uniqueness of 7-bromo-3-chlorobenzo[b]thiophene lies in its specific combination of halogen substituents and its potential applications in medicinal chemistry, particularly in developing antifungal agents.
The compound is systematically named 3-(bromomethyl)-7-chloro-1-benzothiophene under IUPAC guidelines. Its molecular formula is C₉H₆BrClS, with a molecular weight of 261.57 g/mol. The structure consists of a benzo[b]thiophene core—a benzene ring fused to a thiophene ring—substituted with a bromomethyl (-CH₂Br) group at position 3 and a chlorine atom at position 7 (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 345.5 ± 27.0 °C (at 760 mmHg) | |
Density | 1.7 ± 0.1 g/cm³ | |
Flash Point | 162.8 ± 23.7 °C | |
Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
While explicit crystallographic data for this compound remains unpublished, its structural analogs suggest a planar benzo[b]thiophene core with slight distortions due to halogen substituents. The bromomethyl group at position 3 introduces steric bulk, potentially affecting packing in the solid state. Computational models predict a dihedral angle of ~15° between the thiophene and benzene rings, consistent with similar fused heterocycles.
The three-dimensional conformation is influenced by:
Density functional theory (DFT) calculations reveal significant electronic perturbations caused by the substituents:
Electronic Transitions:
UV-Vis spectroscopy (theoretical) predicts absorption maxima at 248 nm (π→π* transition) and 315 nm (n→π* transition), attributed to the conjugated thiophene-benzene system.
Table 2: Structural Comparison of Halogenated Benzo[b]thiophenes
Compound | Substituents | Molecular Formula | Key Differences |
---|---|---|---|
Benzo[b]thiophene | None | C₈H₆S | Baseline for comparison |
3-Bromobenzo[b]thiophene | Br at position 3 | C₈H₅BrS | Lacks methyl group; lower MW |
7-Chlorobenzo[b]thiophene | Cl at position 7 | C₈H₅ClS | No bromomethyl group |
3-(Bromomethyl)-7-chloro | BrCH₂ at 3, Cl at 7 | C₉H₆BrClS | Enhanced steric and electronic effects |
Key observations: